BenchChemオンラインストアへようこそ!

Neratinib pyridine N-oxide

Pharmacokinetics Metabolite profiling Therapeutic drug monitoring

Neratinib pyridine N-oxide (CAS 1376619-94-1), also designated as neratinib metabolite M3 or M8, is a mono‑oxygenated derivative of the irreversible pan-ERBB tyrosine kinase inhibitor neratinib (HKI‑272). The compound bears a pyridine N‑oxide moiety at the 2‑pyridylmethoxy substituent (IUPAC: (E)-2-((2-chloro-4-((3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinolin-4-yl)amino)phenoxy)methyl)pyridine 1‑oxide) and possesses the molecular formula C₃₀H₂₉ClN₆O₄ (MW 573.05).

Molecular Formula C30H29ClN6O4
Molecular Weight 573.0 g/mol
CAS No. 1376619-94-1
Cat. No. B3321718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeratinib pyridine N-oxide
CAS1376619-94-1
Molecular FormulaC30H29ClN6O4
Molecular Weight573.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C
InChIInChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)35-29(38)9-7-12-36(2)3)30(20(17-32)18-33-25)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-13-37(22)39/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,33,34)(H,35,38)/b9-7+
InChIKeyCDFDEPYFRKSPTL-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neratinib Pyridine N-Oxide (CAS 1376619-94-1): Metabolite & Impurity Reference Standard for HER2-Targeted Therapy Quality Control


Neratinib pyridine N-oxide (CAS 1376619-94-1), also designated as neratinib metabolite M3 or M8, is a mono‑oxygenated derivative of the irreversible pan-ERBB tyrosine kinase inhibitor neratinib (HKI‑272) [1]. The compound bears a pyridine N‑oxide moiety at the 2‑pyridylmethoxy substituent (IUPAC: (E)-2-((2-chloro-4-((3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinolin-4-yl)amino)phenoxy)methyl)pyridine 1‑oxide) and possesses the molecular formula C₃₀H₂₉ClN₆O₄ (MW 573.05) . Identified as both a circulating active metabolite in humans and a process‑related impurity of neratinib drug substance, this compound is supplied as a highly characterized reference standard for analytical method development, method validation, and quality‑control release testing in support of ANDA, NDA, and commercial manufacture of neratinib [2].

Why Generic Neratinib Impurities Cannot Substitute for Neratinib Pyridine N-Oxide (CAS 1376619-94-1) as a Reference Standard


Neratinib pyridine N‑oxide occupies a unique position among neratinib‑related N‑oxide impurities because the site of oxygenation—the pyridine ring versus the quinoline core (CAS 1348481‑03‑7) or the dimethylamino crotonamide side‑chain (M7, CAS 1376615‑55‑2)—determines distinct chromatographic retention, mass spectrometric fragmentation, and pharmacokinetic behavior [1]. Each N‑oxide regioisomer exhibits a different systemic exposure (M3 AUC = 15% of parent neratinib; M7 = 22%), elimination half‑life (M3 t½ = 21.6 h; M7 t½ = 10.4 h), and relative contribution to overall pharmacologic activity (M3 = 6%; M7 < 1%) [2]. Consequently, substituting one N‑oxide impurity reference standard for another invalidates HPLC peak identification, degrades accuracy of related‑substances quantification, and risks non‑compliance with ICH Q3A/Q3B impurity thresholds during ANDA or NDA regulatory filing [3].

Quantitative Differentiation Evidence for Neratinib Pyridine N-Oxide (CAS 1376619-94-1) versus Closest Analogs


Elimination Half-Life: M3 Exhibits the Longest t½ Among All Neratinib Active Metabolites

Neratinib pyridine N-oxide (M3) demonstrates a mean plasma elimination half‑life of 21.6 hours (77% CV) in healthy subjects, which is substantially longer than that of the parent drug neratinib (14.6 h; 38% CV), N-desmethyl neratinib M6 (13.8 h; 50% CV), and neratinib dimethylamine N-oxide M7 (10.4 h; 33% CV) when measured in the same clinical pharmacokinetic study [1]. This represents a 48% longer half‑life versus the parent compound and a 108% longer half‑life versus M7, the alternative N‑oxide metabolite [1].

Pharmacokinetics Metabolite profiling Therapeutic drug monitoring

Systemic Exposure: M3 AUC Represents 15% of Parent Exposure, Distinct from M6 and M7

At steady state in healthy subjects, the systemic exposure (AUC) of neratinib pyridine N-oxide (M3) is 15% of the total neratinib exposure, compared with 33% for N-desmethyl neratinib (M6), 22% for neratinib dimethylamine N-oxide (M7), and 4% for the bis‑N‑oxide (M11) [1]. The parent drug itself accounts for the predominant exposure [1]. This quantitative hierarchy is essential for assigning the correct response factor to each impurity peak during HPLC related‑substances testing [2].

Pharmacokinetics Metabolite exposure Bioequivalence

Distinct Molecular Mass Enables Unambiguous Mass Spectrometric Identification Versus Parent Drug and Other N-Oxides

Neratinib pyridine N-oxide (M3) has a molecular formula of C₃₀H₂₉ClN₆O₄ and a monoisotopic mass of 573.05 g/mol, representing a +16 Da mass shift (one oxygen atom) relative to parent neratinib (C₃₀H₂₉ClN₆O₃, MW 557.05) [1][2]. This mass increment is identical to that of neratinib quinoline N-oxide (CAS 1348481-03-7, also +16 Da) and neratinib dimethylamine N-oxide (M7, CAS 1376615-55-2, +16 Da), but the three N‑oxide regioisomers are distinguished by their characteristic MS/MS fragmentation patterns and chromatographic retention times owing to the different site of oxygenation [3]. In the UHPLC‑DAD‑Q‑Exactive Orbitrap‑MS metabolic profiling study, M3 was unambiguously identified using a chemically synthesized reference standard, confirming its specific retention time and diagnostic fragment ions distinct from M8 (oxygenation), M10 (N‑demethylation), and M12 (N‑oxygenation) [3].

Mass spectrometry Impurity identification LC-MS method development

Pharmacologic Activity Contribution: M3 Provides 6% of Total In Vivo HER2/EGFR Inhibitory Activity

Among the four active neratinib metabolites, M3, M6, M7, and M11 all inhibit EGFR, HER2, and HER4 in vitro with potencies similar to the parent drug in enzyme‑binding and cell‑based assays [1]. However, when weighted by steady‑state systemic exposure, the contribution to overall pharmacologic activity differs markedly: parent neratinib provides 73% of total activity, M6 contributes 20%, M3 contributes 6%, and M7 plus M11 together contribute less than 1% [2]. This 3.3‑fold lower activity contribution of M3 versus M6, despite both being active metabolites, is a direct consequence of M3's lower relative AUC (15% vs 33%) [1][2].

Pharmacodynamics Metabolite activity Kinase inhibition

Regulatory Compliance: M3 Reference Standard Traceable to USP/EP Pharmacopeial Standards for ANDA/NDA Filing

Neratinib pyridine N-oxide (M3) reference standards from qualified suppliers (e.g., Veeprho, SynZeal, Daicel) are provided with comprehensive certificates of analysis including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity data (>95%), and are compliant with USP, EMA, JP, and BP regulatory standards [1]. When incorporated into ICH Q2(R2)‑validated HPLC methods, this reference standard enables accurate quantification of the M3 impurity at the ICH Q3A threshold of ≤0.15% for known impurities in the drug substance [2]. In contrast, use of an unqualified or incorrectly assigned N‑oxide standard (e.g., quinoline N‑oxide CAS 1348481-03-7) for M3 peak identification would result in a regulatory deficiency during ANDA review [2].

Regulatory affairs ANDA filing Reference standard qualification

Procurement-Relevant Application Scenarios for Neratinib Pyridine N-Oxide (CAS 1376619-94-1) Reference Standard


HPLC Related-Substances Method Development and Validation for Neratinib Drug Substance

Analytical laboratories developing stability‑indicating HPLC methods for neratinib drug substance require the M3 reference standard to establish system suitability parameters (resolution between M3 and parent neratinib, as well as between M3 and the quinoline N‑oxide impurity) and to determine relative response factors at the ICH Q3A threshold of ≤0.15% [1]. The M3 peak must be unambiguously assigned using the authentic pyridine N‑oxide standard because its retention time differs from that of the quinoline N‑oxide and dimethylamine N‑oxide regioisomers, despite their identical molecular mass (+16 Da vs parent) [2][3].

Bioanalytical LC-MS/MS Quantification of Neratinib and Its Active Metabolites in Clinical Pharmacokinetic Studies

Clinical pharmacology laboratories quantifying neratinib and its metabolites M3, M6, and M7 in human plasma require the M3 reference standard for calibration curve preparation and quality‑control sample validation [1]. Accurate measurement of M3 is critical because its 21.6‑hour half‑life (longest among metabolites) and 15% relative systemic exposure contribute 6% of total pharmacologic activity, and any quantification error propagates into PK/PD modeling [1][2].

Forced Degradation Studies to Identify Oxidative Degradation Products of Neratinib

Neratinib is sensitive to oxidative stress conditions, as demonstrated by forced degradation studies showing significant degradation under oxidative environments [1]. The M3 pyridine N‑oxide reference standard serves as a marker for the specific oxidative pathway occurring at the pyridine ring, enabling differentiation from oxidative degradation at the quinoline core (quinoline N‑oxide) or the dimethylamino side‑chain (M7) during stress‑testing protocols required for ANDA submission [1][2].

Qualification of Working Reference Standards for Commercial Neratinib Batch Release Testing

Quality‑control laboratories in generic pharmaceutical manufacturing must qualify a working reference standard of M3 with full traceability to a pharmacopeial standard (USP or EP) for routine related‑substances testing of each commercial batch [1]. The M3 reference standard from an accredited supplier, provided with a comprehensive CoA including ¹H/¹³C NMR, IR, MASS, and HPLC purity data (>95%) [2], satisfies ICH Q7 GMP requirements for reference standard qualification and is a regulatory expectation during pre‑approval inspections (PAI) for neratinib ANDA products [1].

Quote Request

Request a Quote for Neratinib pyridine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.